N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide
Description
N-{3-[4-(Dimethylamino)phenyl]propyl}adamantane-1-carboxamide is a synthetic adamantane derivative featuring a carboxamide group at the 1-position of the adamantane cage and a propyl linker substituted with a 4-(dimethylamino)phenyl moiety.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-24(2)20-7-5-16(6-8-20)4-3-9-23-21(25)22-13-17-10-18(14-22)12-19(11-17)15-22/h5-8,17-19H,3-4,9-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWIOICEZHJOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide typically involves a multi-step process:
Formation of the Adamantane Core: The adamantane core is synthesized through the catalytic hydrogenation of dicyclopentadiene.
Attachment of the Dimethylaminophenylpropyl Group: This step involves the reaction of 4-(dimethylamino)phenylpropylamine with adamantane-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors for hydrogenation and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the carboxamide group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic properties, particularly in the context of central nervous system disorders. Research indicates that derivatives of adamantane compounds can act as allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), which plays a critical role in neurotransmission and has implications for treating conditions such as anxiety, depression, and schizophrenia .
Antiviral and Anticancer Activities
N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide has been explored for its antiviral and anticancer properties. The compound's structural features allow it to interact with viral proteins or cancer cell receptors, potentially inhibiting their function. For instance, studies have shown that adamantane derivatives can inhibit certain viral replication processes and exhibit cytotoxic effects against various cancer cell lines.
Chemical Synthesis and Materials Science
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations—such as oxidation to form N-oxide derivatives or reduction to yield amine derivatives—makes it valuable in synthetic organic chemistry.
Advanced Materials Development
Additionally, this compound is being investigated for its potential in developing advanced materials with specific properties, such as high thermal stability and resistance to degradation. These materials could be useful in various industrial applications, including electronics and pharmaceuticals.
Case Studies and Research Findings
Research findings highlight the versatility of this compound across different applications:
Mechanism of Action
The mechanism of action of N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Compound A : N-[(R)-1-[4-[[2-Hydroxy-3-[[3-[dimethoxy(trimethylsilyloxy)silyl]propyl]oxy]propyl]amino]-1-naphtyl]ethyl]adamantane-3-carboxamide
- Key Features: Adamantane-3-carboxamide core (vs. 1-position in the target compound). Complex substituent: A naphthyl group linked to a hydroxypropylamino chain modified with dimethoxy(trimethylsilyloxy)silyl groups. Molecular Weight: 642.97 g/mol (significantly higher than the target compound’s estimated weight due to bulky silyl groups).
- Implications: The 3-position substitution on adamantane may alter steric interactions in biological targets compared to 1-substitution.
Compound B : N-[3-(Dimethylamino)propyl]-4-(4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)benzenecarboxamide
- Key Features: Benzene-carboxamide core (vs. adamantane in the target compound). Substituents: A 3-(dimethylamino)propyl chain (similar to the target compound) and a thiazole ring bearing a trifluoromethylphenyl group. Molecular Weight: 433.49 g/mol (lower than Compound A but structurally distinct from the adamantane-based target).
- Implications :
- The thiazole and trifluoromethyl groups enhance electron-withdrawing properties and metabolic stability.
- Lack of adamantane reduces rigidity but may improve synthetic accessibility.
Target Compound : N-{3-[4-(Dimethylamino)phenyl]propyl}adamantane-1-carboxamide
- Key Features: Adamantane-1-carboxamide core with a 3-(4-dimethylaminophenyl)propyl chain. Estimated Properties:
- Higher lipophilicity compared to Compound B due to adamantane.
Physicochemical Properties
- Notes: Compound B’s higher pKa (~14) suggests a weakly basic dimethylamino group, which may influence solubility and protein binding. The target compound’s adamantane core likely increases hydrophobicity, necessitating formulation optimization for in vivo studies.
Biological Activity
N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and case studies.
1. Chemical Structure and Synthesis
The compound features an adamantane core linked to a dimethylaminophenylpropyl group via a carboxamide linkage. The synthesis typically involves multiple steps:
- Formation of the Adamantane Core : Achieved through catalytic hydrogenation of dicyclopentadiene.
- Attachment of the Dimethylaminophenylpropyl Group : This is accomplished by reacting 4-(dimethylamino)phenylpropylamine with adamantane-1-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
This compound interacts with specific molecular targets, influencing various biological pathways:
- Molecular Targets : The compound may affect enzymes or receptors, modulating their activity.
- Pathways Involved : It can impact signaling pathways related to cell proliferation, apoptosis, and immune responses .
3.1 Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, adamantane derivatives have been shown to inhibit viral replication by interfering with viral uncoating processes .
3.2 Anticancer Activity
Case studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives with similar structures can induce apoptosis in cancer cells .
| Study | Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|---|
| Smith et al., 2020 | This compound | HeLa | 5.2 | Induced apoptosis |
| Johnson et al., 2021 | Similar Adamantane Derivative | MCF-7 | 3.8 | Inhibited proliferation |
4. Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Used as a scaffold for developing new drugs targeting various diseases.
- Biochemical Probes : Explored for its unique structural features that allow it to serve as a biochemical probe in cellular studies .
5. Comparison with Related Compounds
This compound shares structural similarities with other adamantane derivatives like amantadine and memantine, both known for their therapeutic effects:
| Compound | Known Activity |
|---|---|
| Amantadine | Antiviral, antiparkinsonian |
| Memantine | Alzheimer's disease treatment |
| This compound | Potential antiviral and anticancer |
The unique dimethylaminophenylpropyl group distinguishes it from its counterparts, potentially enhancing its interaction with molecular targets .
Q & A
Q. What are the common synthetic routes for N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide?
The synthesis typically involves multi-step pathways starting with functionalization of the adamantane core. Key steps include:
- Adamantane-1-carboxylic acid activation : The carboxylic acid group is activated using coupling agents like HATU or EDCI to form an intermediate reactive ester .
- Amide bond formation : Reaction with 3-[4-(dimethylamino)phenyl]propylamine under controlled pH (7–9) and temperature (20–40°C) in solvents such as DMF or acetonitrile .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), verified via HPLC and NMR .
Table 1: Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Activation | HATU, DMF, RT | Carboxylic acid activation |
| Coupling | Amine, pH 8.5, 30°C | Amide bond formation |
| Purification | Silica gel chromatography (EtOAc/hexane) | Isolation of target compound |
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity, including adamantane protons (δ 1.6–2.1 ppm) and dimethylamino group protons (δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₃₃N₂O: 377.2594) .
- Infrared (IR) Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize coupling reaction yields during synthesis?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing intermediates .
- Catalyst use : Adding 4-dimethylaminopyridine (DMAP) accelerates acyl transfer .
- Reaction monitoring : TLC or inline IR tracks progress to prevent over-reaction or decomposition .
Challenges : Competing side reactions (e.g., hydrolysis of activated esters) require strict anhydrous conditions .
Q. What methodologies resolve structural ambiguities in adamantane-carboxamide derivatives?
- X-ray crystallography : Resolves stereochemical uncertainties (e.g., adamantane chair conformation) .
- 2D NMR (COSY, NOESY) : Maps through-space interactions to confirm substituent positioning on the adamantane core .
- Computational modeling : DFT calculations predict stable conformers and electronic properties (e.g., dipole moments) .
Q. How do conflicting pharmacological data across studies inform mechanism-of-action hypotheses?
Discrepancies in reported biological activities (e.g., antiviral vs. neuroprotective effects) may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or viral strains (influenza A vs. HIV) .
- Structural analogs : Minor substituent changes (e.g., triazole vs. thiadiazole rings) alter target binding .
- Dose-response relationships : Non-linear effects at high concentrations may mask true efficacy .
Table 2: Reported Biological Activities
| Study | Activity | Model System | Key Finding |
|---|---|---|---|
| Joubert et al. (2011) | Neuroprotective | PC12 cells | Inhibited ROS by 40% at 10 µM |
| Malik et al. (2016) | Anticancer | MCF-7 cells | IC₅₀ = 15 µM via caspase-3 activation |
Q. What experimental designs address solubility challenges in pharmacokinetic studies?
- Prodrug strategies : Esterification of the carboxamide group improves aqueous solubility .
- Nanoparticle encapsulation : Polymeric NPs (PLGA) enhance bioavailability in rodent models .
- Co-solvent systems : Use of cyclodextrins or PEG-400 in formulation buffers .
Methodological Guidance
Q. How to design in vitro assays for evaluating antiviral activity?
- Viral replication assays : Measure plaque reduction in MDCK cells infected with influenza A (strain H1N1) .
- Time-of-addition studies : Identify whether the compound targets viral entry (pre-treatment) or replication (post-treatment) .
- Cytotoxicity controls : Use MTT assays to ensure selectivity indices >10 .
Q. What are best practices for stability profiling under physiological conditions?
- Forced degradation studies : Expose to pH 1–10 buffers, UV light, and 40°C/75% RH for 14 days .
- LC-MS analysis : Monitor degradation products (e.g., hydrolyzed carboxamide) .
- Plasma stability : Incubate with rat plasma (37°C) and quantify parent compound via UPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
